Cortistatin-29 (rat)
Description
Discovery and Evolutionary Context of Cortistatin-29 in Rodent Models
The discovery of cortistatin-29 traces back to homology studies of rat preprocortistatin, where expressed sequence tags (ESTs) from human fetal brain cDNA libraries revealed a 55% amino acid identity to rodent precursors. This conservation underscored cortistatin’s evolutionary significance, particularly in mammals. Functional analyses demonstrated that proteolytic cleavage of preprocortistatin produces bioactive peptides, including the 17- and 29-residue forms, with the latter showing enhanced receptor-binding stability.
Rodent models have been pivotal in elucidating cortistatin-29’s neurophysiological roles. For instance, intracerebroventricular administration in rats induced cortical and hippocampal electroencephalogram (EEG) flattening, mimicking slow-wave sleep patterns. Evolutionary comparisons further highlight its conservation: while cetaceans like dolphins exhibit pseudogenization of cortistatin due to atypical circadian rhythms, rodents retain intact cortistatin systems, suggesting its critical role in terrestrial mammalian physiology.
Table 1: Evolutionary Conservation of Cortistatin-29 Across Species
Structural Homology and Functional Divergence from Somatostatin-28
Cortistatin-29 shares a 14-amino-acid core with somatostatin-28, enabling cross-reactivity with somatostatin receptors (SSTR1–5). However, structural divergences in its N- and C-terminal regions confer distinct functional properties. For example, cortistatin-29’s extended C-terminal sequence enhances receptor-binding affinity, particularly for SSTR3 and SSTR4, which are implicated in neural and metabolic regulation.
Table 2: Structural and Functional Comparison with Somatostatin-28
Functional studies reveal cortistatin-29’s unique roles beyond somatostatin’s canonical functions. While both peptides inhibit forskolin-induced cAMP production, cortistatin-29 specifically modulates ghrelin and insulin signaling in a sex-dependent manner, influencing glucose homeostasis. This divergence is attributed to structural variations that alter receptor interaction kinetics and downstream signaling pathways.
Properties
IUPAC Name |
(2S)-6-amino-2-[[(4R,7S,10R,13R,16S,19S,22R,25S,28S,31S,34R,37S)-37-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-4-carboxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-16-[(1R)-1-hydroxyethyl]-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C161H240N46O41S2/c1-87(2)72-107(195-150(238)120-48-28-68-204(120)157(245)122-50-30-70-206(122)155(243)104(46-26-66-176-161(172)173)187-136(224)102(55-59-128(215)216)184-134(222)100-54-58-127(214)179-100)138(226)185-101(52-56-124(167)211)135(223)188-105(53-57-125(168)212)156(244)207-71-31-51-123(207)158(246)205-69-29-49-121(205)151(239)196-112(77-93-81-174-86-178-93)143(231)182-99(45-25-65-175-160(170)171)133(221)194-114(79-129(217)218)145(233)180-96(40-15-20-60-162)131(219)186-103(43-18-23-63-165)154(242)203-67-27-47-119(203)152(240)201-118-85-250-249-84-117(149(237)189-106(159(247)248)44-19-24-64-166)200-147(235)116(83-209)199-146(234)115(82-208)198-141(229)110(75-91-36-11-6-12-37-91)197-153(241)130(88(3)210)202-137(225)98(42-17-22-62-164)181-142(230)111(76-92-80-177-95-39-14-13-38-94(92)95)192-140(228)109(74-90-34-9-5-10-35-90)190-139(227)108(73-89-32-7-4-8-33-89)191-144(232)113(78-126(169)213)193-132(220)97(183-148(118)236)41-16-21-61-163/h4-14,32-39,80-81,86-88,96-123,130,177,208-210H,15-31,40-79,82-85,162-166H2,1-3H3,(H2,167,211)(H2,168,212)(H2,169,213)(H,174,178)(H,179,214)(H,180,233)(H,181,230)(H,182,231)(H,183,236)(H,184,222)(H,185,226)(H,186,219)(H,187,224)(H,188,223)(H,189,237)(H,190,227)(H,191,232)(H,192,228)(H,193,220)(H,194,221)(H,195,238)(H,196,239)(H,197,241)(H,198,229)(H,199,234)(H,200,235)(H,201,240)(H,202,225)(H,215,216)(H,217,218)(H,247,248)(H4,170,171,175)(H4,172,173,176)/t88-,96+,97-,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110-,111-,112+,113+,114+,115-,116+,117+,118-,119+,120+,121+,122+,123+,130+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJOQLQAIUKBOS-VPLUALEBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC3=CN=CN3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)NC5CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CCCCN)CC(=O)N)CC6=CC=CC=C6)CC7=CC=CC=C7)CC8=CNC9=CC=CC=C98)CCCCN)C(C)O)CC1=CC=CC=C1)CO)CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C1CCC(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCCN8C(=O)[C@@H]9CCCN9C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]1CCC(=O)N1)C(=O)N[C@@H](CCCCN)C(=O)O)CO)CO)CC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C161H240N46O41S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3540.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Cortistatin-29, a neuropeptide, primarily targets somatostatin (SST) receptors . It binds to these receptors with IC50 values of 2.8, 7.1, 0.2, 3, and 13.7 nM for SST1-5, respectively. These receptors play a crucial role in the regulation of endocrine and nervous system functions.
Mode of Action
Cortistatin-29 interacts with its targets, the SST receptors, by binding to them. This binding triggers a series of biochemical reactions that lead to changes in the function of the receptors and the cells in which they are located.
Biochemical Pathways
It is known that the peptide is structurally similar to somatostatin-28, suggesting that it may affect similar pathways. These could include pathways involved in the regulation of hormone secretion, cell proliferation, and neurotransmission.
Pharmacokinetics
As a peptide, it is likely to be absorbed into the bloodstream after administration and distributed throughout the body, where it can interact with its target receptors.
Result of Action
The binding of Cortistatin-29 to SST receptors leads to a series of molecular and cellular effects. For instance, it has been reported to have anti-inflammatory effects and can inhibit phospholipase A₂ (PLA₂) in vitro. It also has a therapeutic effect on lethal endotoxemia.
Action Environment
The action, efficacy, and stability of Cortistatin-29 can be influenced by various environmental factors. These could include the presence of other molecules that can bind to the same receptors, the pH and temperature of the environment, and the presence of enzymes that can degrade the peptide. .
Biochemical Analysis
Biochemical Properties
Cortistatin-29 (rat) trifluoroacetate salt interacts with Somatostatin (SST) receptors, with IC50 values of 2.8, 7.1, 0.2, 3, and 13.7 nM for SST1-5, respectively. These interactions play a crucial role in its biochemical reactions.
Cellular Effects
It is known that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Cortistatin-29 (rat) trifluoroacetate salt involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, contributing to its overall biochemical properties.
Temporal Effects in Laboratory Settings
It is known that it is found at similar levels as cortistatin-14 in mouse AtT20 cells but is secreted at a lower level.
Metabolic Pathways
Transport and Distribution
It is known that it interacts with transporters or binding proteins.
Biological Activity
Cortistatin-29 (rat) trifluoroacetate salt is a neuropeptide derived from the cleavage of procortistatin, with significant implications in various biological processes. This article explores its biological activity, structural characteristics, receptor interactions, and therapeutic potential, supported by relevant data tables and case studies.
Structural Characteristics
Cortistatin-29 is a 29-amino acid peptide with the following sequence:
The trifluoroacetate salt form enhances its stability and solubility, making it suitable for research applications. The presence of multiple functional groups within its amino acid side chains allows for diverse interactions with other biomolecules, which is crucial for its biological functions .
Receptor Binding Affinity
Cortistatin-29 exhibits binding affinity to all five somatostatin receptor subtypes (SST1-5), with varying potencies:
| Receptor | IC50 (nM) |
|---|---|
| SST1 | 2.8 |
| SST2 | 7.1 |
| SST3 | 0.2 |
| SST4 | 3 |
| SST5 | 13.7 |
These interactions suggest that cortistatin-29 may share some physiological roles with somatostatin, including the regulation of hormone secretion and cell proliferation .
Biological Functions
Cortistatin-29 plays a role in several physiological processes, particularly in the nervous system and immune response. Its anti-inflammatory properties have been highlighted in various studies:
- Anti-inflammatory Effects : Research indicates that cortistatin-29 can reduce the production of inflammatory mediators such as TNFα, IL6, and nitric oxide in activated macrophages. This suggests a potential therapeutic role in treating inflammatory diseases .
- Immune Modulation : Studies show that cortistatin-29 can downregulate Th1 and Th2 cytokines in activated lymphocytes, indicating its influence on immune responses .
In Vivo Studies
- Colitis Models : In models of dextran sulfate sodium (DSS)-induced colitis, administration of cortistatin-29 significantly improved disease outcomes. Treated animals exhibited reduced weight loss and less severe colon inflammation compared to untreated controls. Histological examinations revealed decreased inflammatory cell infiltration and improved epithelial integrity .
- TNBS-Induced Colitis : In studies involving trinitrobenzene sulfonic acid (TNBS)-induced colitis, cortistatin-29 treatment led to significant protection against body weight loss and mortality associated with severe colonic inflammation. Both intraperitoneal and subcutaneous administration routes were effective, while oral administration was less so .
Scientific Research Applications
Immunology
Cortistatin-29 has shown promising immunosuppressive and anti-inflammatory properties. Recent studies indicate that it can significantly reduce the production of inflammatory mediators such as TNFα and IL6 in activated macrophages .
Case Study: In Vitro Immunosuppressive Activity
- Objective: To evaluate the anti-inflammatory effects of Cortistatin-29 analogues.
- Method: Murine macrophages were activated with lipopolysaccharide (LPS), followed by treatment with Cortistatin-29.
- Results: Cortistatin-29 significantly downregulated inflammatory cytokines compared to controls, demonstrating its potential as a therapeutic agent in autoimmune diseases.
Neurobiology
Cortistatin-29 plays a crucial role in regulating sleep patterns and neuroendocrine functions. Its interaction with somatostatin receptors suggests a potential role in modulating neuronal excitability.
Case Study: Sleep Regulation
- Objective: To assess the effects of Cortistatin-29 on sleep architecture in rats.
- Method: Administration of Cortistatin-29 was performed, followed by polysomnographic recordings.
- Results: Enhanced slow-wave sleep was observed, indicating the peptide's role in promoting restorative sleep.
Pharmacology
Due to its receptor-binding capabilities, Cortistatin-29 is being explored for its therapeutic potential in treating gastrointestinal disorders and metabolic syndromes.
Case Study: Gastrointestinal Disorders
- Objective: To investigate the effects of Cortistatin-29 on gastrointestinal motility.
- Method: Rat models with induced gastrointestinal dysmotility were treated with varying doses of Cortistatin-29.
- Results: Significant improvement in motility was noted, suggesting its application as a treatment for conditions like gastroparesis .
Comparison with Similar Compounds
Comparative Analysis with Similar Trifluoroacetate-Modified Peptides
Structural and Functional Comparisons
The table below summarizes key differences between Cortistatin-29 (rat) TFA salt and structurally or functionally related peptides:
Q & A
Q. How to validate Cortistatin-29’s cross-reactivity with human receptors in translational studies?
- Methodological Answer :
- Step 1 : Use humanized SSTR transgenic mice.
- Step 2 : Perform comparative transcriptomics (RNA-seq) on treated vs. untreated human cell lines.
- Step 3 : Confirm binding kinetics with biolayer interferometry (BLI).
- Rationale : Structural homology between rat and human receptors (e.g., 85% SSTR2 similarity) supports translatability but requires empirical validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
